molecular formula C7H14KNOS3 B12755488 Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt CAS No. 127695-07-2

Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt

Cat. No.: B12755488
CAS No.: 127695-07-2
M. Wt: 263.5 g/mol
InChI Key: NTWYYRAHFJXNMX-UHFFFAOYSA-M
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Description

Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt is a chemical compound with the CAS number 127695-07-2. This compound is known for its unique structure, which includes both ethylthio and ethoxy groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt typically involves the reaction of ethylthioethanol with carbon disulfide in the presence of a base, followed by the addition of potassium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio or ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The pathways involved may include redox reactions and nucleophilic substitution, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, ammonium salt
  • Carbamodithioic acid, sodium salt
  • Carbamodithioic acid, potassium salt

Uniqueness

Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt is unique due to its specific combination of ethylthio and ethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where these properties are advantageous.

Properties

CAS No.

127695-07-2

Molecular Formula

C7H14KNOS3

Molecular Weight

263.5 g/mol

IUPAC Name

potassium;N-[2-(2-ethylsulfanylethoxy)ethyl]carbamodithioate

InChI

InChI=1S/C7H15NOS3.K/c1-2-12-6-5-9-4-3-8-7(10)11;/h2-6H2,1H3,(H2,8,10,11);/q;+1/p-1

InChI Key

NTWYYRAHFJXNMX-UHFFFAOYSA-M

Canonical SMILES

CCSCCOCCNC(=S)[S-].[K+]

Origin of Product

United States

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